2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile
Overview
Description
2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile (FOMB) is a chemical compound with a wide range of applications in scientific research. It is a versatile compound that is used in a variety of experiments, ranging from organic synthesis to drug design. FOMB is an important tool in the study of organic chemistry, as it can be used to synthesize a variety of compounds. It is also used in the development of drugs, as it can be used to modify existing drugs or create new ones.
Scientific Research Applications
2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile is used in a variety of scientific research applications. It is used in organic synthesis, in the synthesis of other compounds, and in the development of drugs. It is also used in the study of biochemical and physiological processes, as it can be used to modify existing drugs or create new ones. Additionally, this compound can be used in the study of nanotechnology and nanomaterials, as it can be used to modify existing materials or create new ones.
Mechanism of Action
2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile works by forming a covalent bond between two molecules. This bond is formed when the two molecules share electrons, creating a strong bond between them. This bond is then used to modify existing molecules or create new ones. Additionally, this compound can be used to modify existing drugs or create new ones.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It can be used to modify existing drugs or create new ones, as it can be used to modify the structure and activity of drugs. Additionally, this compound can be used to modify the structure and activity of proteins, as it can be used to modify existing proteins or create new ones.
Advantages and Limitations for Lab Experiments
2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized using a palladium-catalyzed cross-coupling process. Additionally, this compound can be used to modify existing drugs or create new ones, as it can be used to modify the structure and activity of drugs. A limitation is that this compound is not very stable, as it can decompose over time. Additionally, this compound can be toxic if not handled properly.
Future Directions
There are a number of future directions for 2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile. One direction is the development of new drugs and therapies using this compound. Additionally, this compound can be used to modify existing drugs or create new ones, as it can be used to modify the structure and activity of drugs. Additionally, this compound can be used to modify the structure and activity of proteins, as it can be used to modify existing proteins or create new ones. Furthermore, this compound can be used in the study of nanotechnology and nanomaterials, as it can be used to modify existing materials or create new ones. Finally, this compound can be used to create new compounds for use in organic synthesis and drug design.
properties
IUPAC Name |
2-fluoro-4-(oxolan-2-ylmethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c13-12-6-10(4-3-9(12)7-14)16-8-11-2-1-5-15-11/h3-4,6,11H,1-2,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGWLRWWSUWPTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC(=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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